molecular formula C16H13BrN2O B4963145 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B4963145
M. Wt: 329.19 g/mol
InChI Key: ZVLMHXFPRAOENU-UHFFFAOYSA-N
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Description

3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BBMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBMI is a member of the indole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and AKT.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the reduction of oxidative stress and inflammation in cells. This compound has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of cognitive impairment in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one for lab experiments is its high potency and selectivity, which allows for the precise modulation of cellular signaling pathways. This compound is also relatively stable and easy to synthesize, which makes it a useful tool for drug discovery and other research applications. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, including the development of new drugs based on its structure, the investigation of its effects on other signaling pathways and disease models, and the optimization of its pharmacokinetic properties for clinical use. Other potential future directions include the investigation of this compound's effects on the gut microbiome and its potential as a therapeutic agent for inflammatory bowel disease. Overall, this compound is a promising compound with many potential applications in scientific research and drug development.

Synthesis Methods

3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the condensation of 3-bromobenzaldehyde and tryptamine in the presence of a base, followed by cyclization of the resulting intermediate. Other methods include the use of a palladium-catalyzed coupling reaction or a Suzuki-Miyaura cross-coupling reaction.

Scientific Research Applications

3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity and may have potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

3-[(3-bromophenyl)methyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLMHXFPRAOENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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